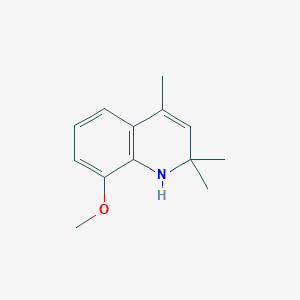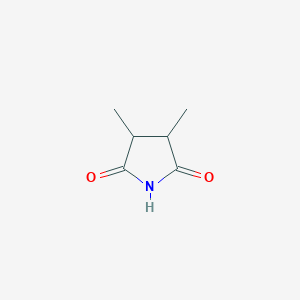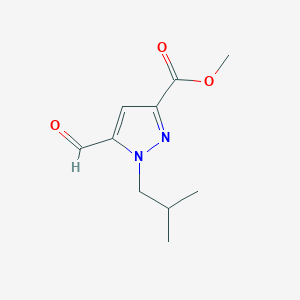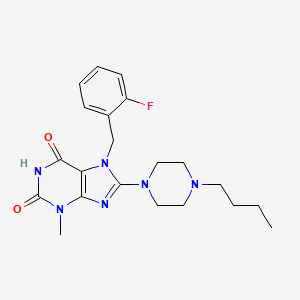![molecular formula C24H24N4O3 B2917725 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide CAS No. 941876-58-0](/img/no-structure.png)
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research involving pyrazole-acetamide derivatives, similar to the chemical , has been conducted in the field of coordination chemistry. A study by Chkirate et al. (2019) focused on synthesizing novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives. These complexes exhibited significant antioxidant activities, highlighting their potential in the development of new antioxidant agents (Chkirate et al., 2019).
Pharmacological Potential in Cancer and Inflammation
Faheem (2018) conducted a study on novel derivatives of 1,3,4-oxadiazole and pyrazole for their pharmacological potential, including toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. This study indicates the broad scope of pyrazole-acetamide derivatives in pharmacology, particularly in addressing cancer and inflammation (Faheem, 2018).
Antimicrobial Activities
Saravanan et al. (2010) explored the antimicrobial potential of novel thiazole derivatives, which included pyrazole moieties. These compounds showed significant antibacterial and antifungal activities, suggesting the relevance of pyrazole-acetamide derivatives in developing new antimicrobial agents (Saravanan et al., 2010).
Herbicide Development
Weisshaar and Böger (1989) investigated the use of chloroacetamides, including those with a pyrazole structure, as herbicides. These compounds were found effective in controlling weeds in various crops, indicating the agricultural applications of pyrazole-acetamide derivatives (Weisshaar & Böger, 1989).
properties
CAS RN |
941876-58-0 |
|---|---|
Product Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide |
Molecular Formula |
C24H24N4O3 |
Molecular Weight |
416.481 |
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H24N4O3/c1-3-17-5-9-19(10-6-17)25-23(29)16-27-13-14-28-22(24(27)30)15-21(26-28)18-7-11-20(12-8-18)31-4-2/h5-15H,3-4,16H2,1-2H3,(H,25,29) |
InChI Key |
KRWMWONAWODPIV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OCC)C2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2917643.png)

![Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B2917648.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917649.png)


![2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917653.png)

![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2917656.png)
![6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride](/img/structure/B2917658.png)
![5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2917661.png)
![2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone](/img/structure/B2917662.png)
![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2917664.png)
![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2917665.png)